molecular formula C13H20N6 B2900165 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine CAS No. 1174854-44-4

5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine

Cat. No.: B2900165
CAS No.: 1174854-44-4
M. Wt: 260.345
InChI Key: VUMRJAIDQDZSHV-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a triazoloazepine moiety linked via an ethyl group at position 1. Its molecular formula is inferred as C₁₂H₁₉N₇ (exact mass: 285.18 g/mol), though this may vary depending on tautomerism and protonation states.

Properties

IUPAC Name

5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6/c1-10-9-11(14)17-19(10)8-6-13-16-15-12-5-3-2-4-7-18(12)13/h9H,2-8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMRJAIDQDZSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN=C3N2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazoloazepine intermediate, which is then coupled with a pyrazole derivative under specific reaction conditions. The process often involves the use of catalysts and solvents such as dichloromethane and triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is achieved by using commercially available reagents and optimizing reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues are summarized below, emphasizing structural differences, physicochemical properties, and synthesis pathways.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Notes Purity Hazards (GHS) Reference
4-Chloro-5-methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine C₁₂H₁₇ClN₆ 280.76 Chlorine at pyrazole-C4; triazoloazepine linked via methyl Not specified; likely via nucleophilic substitution or coupling reactions - H301, H311, H331 (Toxic)
3-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine C₁₂H₁₈N₆ 246.31 Methyl at pyrazole-C3; triazoloazepine linked via methyl; amine at pyrazole-C4 No synthesis details; commercial availability noted - No hazards listed
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₇N₇ 247.30 Ethyl at pyrazole-N1; triazoloazepine at pyrazole-C3; amine at C4 Sold for medicinal research; synthesis involves azepine-pyrazole coupling - Not available
5-Methyl-1-(1-{[5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazol-3-amine C₉H₁₂F₃N₃ 219.21 Trifluoromethyl substituent; triazoloazepine linked via methyl Purity: 95%; synthesis via multi-step heterocyclic condensation 95% Category E2 (EN300-23228)
Key Observations:
  • Substituent Position: The position of the triazoloazepine linkage (e.g., N1 vs. For example, the ethyl-linked compound (target molecule) may exhibit greater conformational flexibility compared to methyl-linked analogues .
  • Fluorinated Derivatives : The trifluoromethyl-substituted compound (C₉H₁₂F₃N₃) demonstrates improved metabolic stability, a common strategy in medicinal chemistry .

Research Implications and Gaps

  • Pharmacological Data: No evidence provided details on biological activity (e.g., kinase inhibition, receptor binding). Further studies are needed to correlate structural features with efficacy.
  • Stability : Fluorinated and methyl-substituted derivatives may offer superior shelf-life compared to ethyl-linked compounds .

Biological Activity

5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine (CAS No. 1174854-63-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N6C_{12}H_{18}N_{6}, with a molecular weight of 246.31 g/mol. The structure includes a pyrazole ring fused with a triazoloazepine moiety, which is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance, compounds similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Triazole Compounds

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Compound 2e3216
Compound RB7Not specifiedNot specified

Anticancer Activity

Studies have also explored the anticancer properties of triazole derivatives. For example, derivatives similar to our compound have been tested against various cancer cell lines. One study reported that a related compound induced apoptosis in HT-29 colon cancer cells by modulating the expression of apoptotic markers such as Bax and Bcl2 .

Table 2: Anticancer Effects on Colon Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
RB7HCT-1166.58Apoptosis via mitochondrial pathway
RB7HT-2911.10Apoptosis via mitochondrial pathway

The mechanisms underlying the biological activity of triazole derivatives often involve interaction with essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions disrupt bacterial DNA replication and transcription processes . In cancer cells, the induction of apoptosis through mitochondrial pathways indicates a complex interplay between the compound and cellular signaling mechanisms.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of triazole derivatives:

  • Antibacterial Study : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial properties using the microbroth dilution method. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Study : A related study focused on the antiproliferative effects of synthesized triazole derivatives on human colon cancer cell lines (HCT-116 and HT-29). The findings revealed that certain compounds exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .

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